1,2-Bis(4-pyridyl)hydrazine

概要

説明

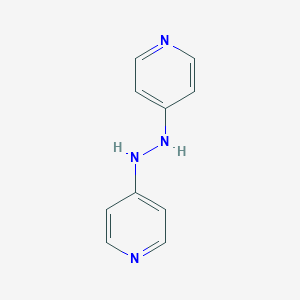

1,2-Bis(4-pyridyl)hydrazine is an organic compound with the molecular formula C10H10N4. It consists of two pyridine rings connected by a hydrazine bridge. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions.

作用機序

Target of Action

1,2-Bis(4-pyridyl)hydrazine (bphy) is primarily used in the construction of flexible porous coordination polymers . The primary targets of bphy are metal ions, such as zinc (Zn), which it coordinates to form complex structures .

Mode of Action

Bphy interacts with its targets through coordination bonds. In solvothermal reactions, bphy is formed via the in situ reduction of 4,4′-azopyridine (azpy) . It then coordinates with metal ions to form complex structures . The exact nature of these interactions and the resulting changes are dependent on the specific conditions of the reaction .

Biochemical Pathways

The biochemical pathways affected by bphy are primarily related to the formation of coordination polymers . These polymers can exhibit various properties, such as porosity, depending on their structure . The downstream effects of these pathways are largely dependent on the specific application of the resulting polymers .

Pharmacokinetics

As a chemical used in the synthesis of coordination polymers, its bioavailability is likely to be context-dependent and influenced by factors such as the specific reaction conditions and the presence of other compounds .

Result of Action

The molecular and cellular effects of bphy’s action are primarily seen in the formation of coordination polymers . These polymers can have various properties and potential applications, such as in gas storage or separation, where they can exhibit selectivity for certain gases .

Action Environment

The action, efficacy, and stability of bphy are highly influenced by environmental factors. For instance, the solvothermal reaction conditions, including temperature and solvent, can affect the formation of bphy and the resulting coordination polymers . Additionally, the presence of other compounds, such as metal ions and ligands, also plays a crucial role in determining the outcome of these reactions .

準備方法

1,2-Bis(4-pyridyl)hydrazine can be synthesized through the reduction of 4,4’-azopyridine. The typical synthetic route involves the solvothermal in situ reduction of 4,4’-azopyridine using zinc nitrate and 1,4-benzenedicarboxylic acid in the presence of solvents such as N,N-dimethylformamide or ethanol . The reaction conditions include heating the mixture at elevated temperatures for several hours to facilitate the reduction process and obtain the desired product .

化学反応の分析

1,2-Bis(4-pyridyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4,4’-azopyridine.

Reduction: It can be reduced to form hydrazine derivatives.

Coordination Reactions: It acts as a bidentate ligand, forming coordination complexes with metal ions such as zinc, cobalt, and nickel.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like zinc for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,2-Bis(4-pyridyl)hydrazine has several scientific research applications:

Coordination Chemistry: It is widely used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions.

Material Science:

Catalysis: It serves as a ligand in catalytic systems, enhancing the efficiency of various catalytic reactions.

類似化合物との比較

1,2-Bis(4-pyridyl)hydrazine can be compared with other similar compounds such as:

4,4’-Bipyridine: Unlike this compound, 4,4’-Bipyridine lacks the hydrazine bridge, resulting in different coordination properties.

4,4’-Azopyridine: This compound is the oxidized form of this compound and exhibits different reactivity and coordination behavior.

1,2-Bis(4-pyridyl)ethylene: This compound has an ethylene bridge instead of a hydrazine bridge, leading to variations in its chemical and physical properties.

This compound is unique due to its hydrazine bridge, which imparts distinct coordination and reactivity characteristics compared to its analogs.

生物活性

1,2-Bis(4-pyridyl)hydrazine (C10H10N4), also known as (E)-1,2-di(pyridin-4-yl)diazene, is an organic compound characterized by its unique structure, featuring two 4-pyridyl groups linked by a hydrazine bridge. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research, as well as its applications in coordination chemistry and materials science.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. The compound's ability to interact with microbial membranes and inhibit growth has been a focal point of research.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed its potential as an agent against specific cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its structural properties that facilitate interactions with biological macromolecules. The hydrazine moiety is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and induce apoptosis in cancer cells.

Proposed Mechanisms:

- Oxidative Stress Induction : The compound increases ROS levels in cells, leading to oxidative damage.

- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential has been observed, contributing to cell death.

- Interaction with DNA : Potential intercalation into DNA may inhibit replication and transcription processes.

Coordination Chemistry Applications

Beyond its biological activities, this compound is also significant in coordination chemistry. Its ability to form complexes with various metal ions enhances its utility in catalysis and materials science. For instance, it has been utilized to create zinc(II) coordination polymers that exhibit interesting structural properties.

Table 2: Coordination Complexes of this compound

| Metal Ion | Coordination Mode | Structural Type |

|---|---|---|

| Zn(II) | Bidentate | Two-dimensional polymer |

| Cu(II) | Tridentate | Three-dimensional network |

| Co(II) | Monodentate | Mononuclear complex |

These complexes demonstrate the versatility of the compound in forming stable structures with diverse functionalities .

特性

IUPAC Name |

1,2-dipyridin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMNXXZKHSYCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NNC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-Bis(4-pyridyl)hydrazine contribute to the formation of porous coordination polymers?

A1: this compound acts as a bridging ligand in the construction of coordination polymers. Its two pyridyl nitrogen atoms can coordinate to metal centers, facilitating the assembly of extended framework structures. [, ] The flexibility of the hydrazine (N-N) bond allows for conformational adjustments, potentially impacting the resulting pore size and shape within the polymer. []

Q2: What is significant about the in situ reduction of 4,4'-azopyridine to this compound during solvothermal synthesis?

A2: The in situ reduction of 4,4'-azopyridine to this compound during solvothermal synthesis offers a unique pathway for generating bphy-containing coordination polymers. [, , ] This method eliminates the need to pre-synthesize bphy, simplifying the overall reaction procedure. Additionally, the reaction conditions, particularly temperature, can influence whether the azo bond is reduced, leading to diverse structures and properties. [, ]

Q3: Can you provide examples of how the structural diversity of these coordination polymers translates to different properties?

A3: The varying structural arrangements and interpenetration modes of coordination polymers synthesized with this compound result in a range of properties. For instance, while some exhibit low porosity, others, like those with a two-fold interpenetrated pcu topology, demonstrate gated sorption behavior and high selectivity for CO₂ over CH₄. [, ] The flexibility of the structures also contributes to these properties.

Q4: Have any luminescent properties been observed in coordination polymers containing this compound?

A4: Yes, research suggests that coordination polymers incorporating this compound can exhibit luminescence. Studies indicate that these complexes display an intra-ligand π–π* transition, potentially enabling applications in areas like sensing and optoelectronics. [] Further investigation is needed to fully explore and understand the luminescence mechanisms and potential applications.

Q5: What analytical techniques are crucial for characterizing these coordination polymers?

A5: Characterizing coordination polymers containing this compound relies on various analytical techniques:

- Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, angles, and intermolecular interactions, which is essential for understanding the material's properties. [, , ]

- Powder X-ray diffraction (PXRD): PXRD helps identify the crystalline phases and assess the purity of the synthesized materials. It is also useful for studying structural changes upon guest molecule removal or adsorption. [, ]

- Gas sorption experiments: Analyzing the adsorption and desorption isotherms of gases like CO₂ and CH₄ helps evaluate the porosity, surface area, and selectivity of the porous coordination polymers. [, ]

- Thermogravimetric analysis (TGA): TGA provides information about the thermal stability of the materials and the decomposition temperatures of different components, including guest molecules. [, ]

- Liquid chromatography-mass spectrometry (LC-MS): This technique is helpful for confirming the in situ reduction of 4,4'-azopyridine to this compound by analyzing the digested crystalline samples. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。